![molecular formula C20H27N3O3 B4254145 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide](/img/structure/B4254145.png)
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide
Übersicht
Beschreibung
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide, also known as MPA, is a chemical compound that has been widely used in scientific research. MPA is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a critical role in the de novo synthesis of pyrimidine nucleotides.
Wirkmechanismus
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide inhibits cell proliferation and induces apoptosis in cancer cells. In addition, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide inhibits the activity of DHODH, leading to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in a decrease in cell proliferation and an increase in apoptosis. In addition, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines. This makes 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide a promising drug candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide in lab experiments is its potent inhibitory activity against DHODH. This makes it a useful tool for studying the role of DHODH in various biological processes. In addition, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide has been shown to have low toxicity and good bioavailability, making it a promising drug candidate for the treatment of cancer and autoimmune diseases. One limitation of using 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide in lab experiments is its relatively high cost compared to other DHODH inhibitors. In addition, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide has a short half-life and requires frequent dosing, which may limit its clinical utility.
Zukünftige Richtungen
There are several future directions for the study of 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide. One direction is the development of more potent and selective DHODH inhibitors. This could lead to the discovery of new drugs for the treatment of cancer and autoimmune diseases. Another direction is the investigation of the role of DHODH in viral infections. DHODH has been shown to play a critical role in the replication of several viruses, including hepatitis C and HIV. Therefore, DHODH inhibitors such as 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide may have potential as antiviral drugs. Finally, the development of new formulations and delivery methods for 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide could improve its clinical utility by increasing its bioavailability and reducing dosing frequency.
Wissenschaftliche Forschungsanwendungen
3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide has been used in a variety of scientific research applications, including the study of cancer, autoimmune diseases, and viral infections. DHODH is a promising target for cancer therapy, as cancer cells have a high demand for nucleotides to support their rapid proliferation. 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(mesityloxy)ethyl]propanamide has been used to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as viral infections such as hepatitis C and HIV.
Eigenschaften
IUPAC Name |
3-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-[2-(2,4,6-trimethylphenoxy)ethyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-13-10-14(2)19(15(3)11-13)26-9-7-21-18(24)6-8-23-17(5)12-16(4)22-20(23)25/h10-12H,6-9H2,1-5H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTADLWSWCCJRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC(=O)CCN2C(=CC(=NC2=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.